methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a chromeno-pyrrol core, a thiazole ring, and various functional groups such as fluoro, methylsulfanyl, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the thiazole ring and other functional groups. Common reagents used in these reactions include fluorinating agents, methylating agents, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the chromeno-pyrrol core can be reduced to alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups produces alcohols .
Scientific Research Applications
Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects. For example, the fluoro group may enhance binding affinity to certain targets, while the thiazole ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate: Shares similar structural features and functional groups.
2,4-Disubstituted thiazoles: Known for their bioactive properties and used in various therapeutic applications.
Indole derivatives: Possess diverse biological activities and are used in drug development.
Uniqueness
Methyl 2-{7-fluoro-1-[4-(methylsulfanyl)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of a chromeno-pyrrol core, thiazole ring, and various functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H17FN2O5S2 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
methyl 2-[7-fluoro-1-(4-methylsulfanylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H17FN2O5S2/c1-11-21(23(30)31-2)34-24(26-11)27-18(12-4-7-14(33-3)8-5-12)17-19(28)15-10-13(25)6-9-16(15)32-20(17)22(27)29/h4-10,18H,1-3H3 |
InChI Key |
AHFBRFIAPZNEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.